molecular formula C4H3NOS B1581984 Isothiazole-5-carbaldehyde CAS No. 5242-57-9

Isothiazole-5-carbaldehyde

Cat. No.: B1581984
CAS No.: 5242-57-9
M. Wt: 113.14 g/mol
InChI Key: TVFJIXAFZXREJQ-UHFFFAOYSA-N
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Description

Isothiazole-5-carbaldehyde is a heterocyclic compound featuring a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the isothiazole family, which is known for its unique chemical properties and significant applications in various fields such as medicinal chemistry and organic synthesis .

Mechanism of Action

Target of Action

Isothiazole-5-carbaldehyde, a derivative of the isothiazole class of compounds, has been the subject of extensive research due to its potential biological activities Isothiazoles, in general, have been found to interact with a variety of biological targets, including enzymes, receptors, and biochemical pathways .

Mode of Action

Isothiazoles are known for their unique properties of two electronegative heteroatoms in a 1,2-relationship . This property might influence the interaction of this compound with its targets, leading to various biological effects .

Biochemical Pathways

This compound may influence several biochemical pathways due to the versatile nature of isothiazoles . These compounds can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems . .

Pharmacokinetics

Thiazoles, a closely related class of compounds, are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties could potentially influence the bioavailability of this compound.

Result of Action

Isothiazoles have been associated with a wide range of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . It is plausible that this compound may exhibit similar effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, isothiazolinones, a class of compounds closely related to isothiazoles, are known to be strong sensitizers, producing skin irritations and allergies, and may pose ecotoxicological hazards . Therefore, the use of this compound may be influenced by environmental regulations and individual sensitivities.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isothiazole-5-carbaldehyde can be synthesized through various methods. One common approach involves the condensation of thiohydroxylamine with aldehydes under controlled conditions. Another method includes metal-catalyzed reactions that facilitate the formation of the isothiazole ring .

Industrial Production Methods: Industrial production of this compound often employs metal-catalyzed approaches due to their efficiency and ability to produce high yields. These methods typically involve the use of transition metals such as palladium or copper to catalyze the reaction .

Chemical Reactions Analysis

Types of Reactions: Isothiazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various functionalized isothiazoles, which can be further utilized in different applications .

Comparison with Similar Compounds

Uniqueness: Isothiazole-5-carbaldehyde is unique due to its specific arrangement of sulfur and nitrogen atoms, which imparts distinct reactivity and stability compared to its analogs. This uniqueness makes it particularly valuable in the synthesis of specialized compounds and in various research applications .

Properties

IUPAC Name

1,2-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3NOS/c6-3-4-1-2-5-7-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVFJIXAFZXREJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SN=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10200438
Record name 5-Isothiazolecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10200438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5242-57-9
Record name 5-Isothiazolecarboxaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005242579
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Isothiazolecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10200438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-thiazole-5-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of Isothiazole-5-carbaldehyde in heterocyclic chemistry?

A1: this compound serves as a valuable starting material for synthesizing various 1,6,6aλ4-triheterapentalenes. [] This aldehyde's reactivity allows for diverse chemical transformations, making it a versatile building block in organic synthesis. For instance, it readily undergoes reactions with hydrazines to form hydrazones, which can be further modified to generate triazapentalene derivatives. []

Q2: Can you provide an example of how this compound is used to synthesize specific heterocyclic compounds?

A2: Certainly! One example is the synthesis of 6-methyl-1-oxa-6aλ4-thia-2,6-diazapentalene. This compound is produced by first reacting this compound with hydroxylamine, followed by methylation and subsequent deprotonation. This reaction sequence highlights the utility of this compound in constructing complex heterocyclic systems with potential biological activities. []

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